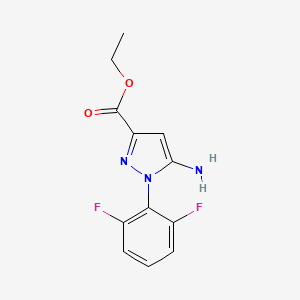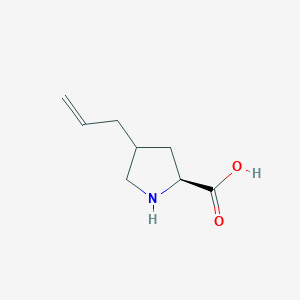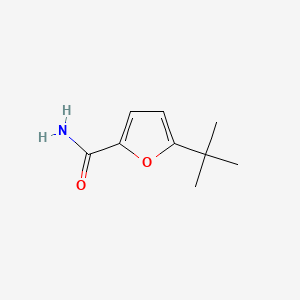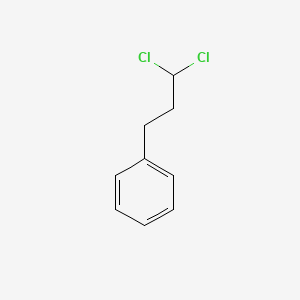
3,3-Dichloropropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two chlorine atoms and a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloropropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the chlorination of propylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction results in the substitution of hydrogen atoms on the propyl group with chlorine atoms.
Industrial Production Methods
In industrial settings, dichloropropylbenzene is often produced through the Friedel-Crafts alkylation of benzene with propyl chloride. This method is preferred due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloropropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of dichloropropylbenzene can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of propylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Propylbenzene.
Substitution: Nitropropylbenzene or other substituted derivatives.
Applications De Recherche Scientifique
Dichloropropylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to the effects of chlorinated aromatic hydrocarbons on biological systems.
Medicine: Research on dichloropropylbenzene includes its potential use in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, solvents, and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of dichloropropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine atom.
Dichlorobenzene: Benzene ring with two chlorine atoms in different positions (ortho, meta, or para).
Propylbenzene: Benzene ring with a propyl group.
Uniqueness
Dichloropropylbenzene is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like chlorobenzene or propylbenzene. The presence of chlorine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
54870-22-3 |
|---|---|
Formule moléculaire |
C9H10Cl2 |
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
3,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
GUYHQZNNAAQUTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
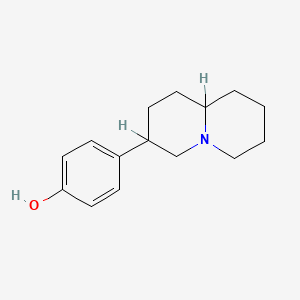
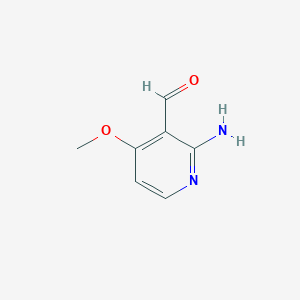

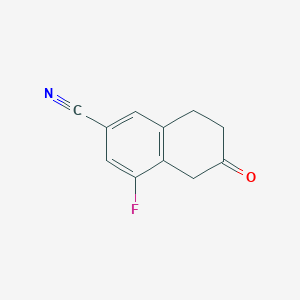
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
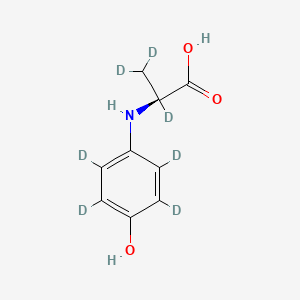

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
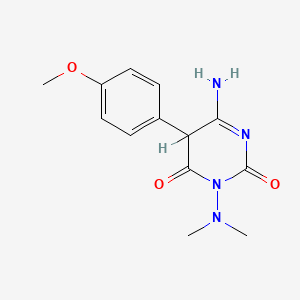
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
